molecular formula C14H13IN4O B5599344 2-(4-iodoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

2-(4-iodoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

Cat. No.: B5599344
M. Wt: 380.18 g/mol
InChI Key: GZVHJHWDAJUYNE-GIJQJNRQSA-N
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Description

2-(4-iodoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound that features both an iodine-substituted aniline and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide typically involves the iodination of aniline followed by a series of condensation reactions. One common method involves the reaction of 4-iodoaniline with pyridine-3-carbaldehyde under acidic conditions to form the Schiff base. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amines .

Scientific Research Applications

2-(4-iodoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-iodoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the iodine atom and the Schiff base structure can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-iodoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN4O/c15-12-3-5-13(6-4-12)17-10-14(20)19-18-9-11-2-1-7-16-8-11/h1-9,17H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVHJHWDAJUYNE-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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